molecular formula C12H12OS B14005482 1-[(Methylsulfinyl)methyl]naphthalene CAS No. 13183-58-9

1-[(Methylsulfinyl)methyl]naphthalene

Cat. No.: B14005482
CAS No.: 13183-58-9
M. Wt: 204.29 g/mol
InChI Key: IGBDIDOPGDLMMN-UHFFFAOYSA-N
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Description

1-[(Methylsulfinyl)methyl]naphthalene is a high-purity chemical compound for research and development purposes. This specialty organic compound features a naphthalene backbone substituted with a methylsulfinylmethyl functional group. The integration of the sulfoxide group with the naphthalene system makes it a molecule of interest in various synthetic and material science applications. It may serve as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research and the development of advanced materials. Researchers can utilize this compound in reaction development, as a building block in organic synthesis, or for methodological studies. The product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13183-58-9

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-(methylsulfinylmethyl)naphthalene

InChI

InChI=1S/C12H12OS/c1-14(13)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

IGBDIDOPGDLMMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the Sulfinyl Moiety

The sulfinyl group (-S(O)-) is a versatile functional group characterized by a chiral sulfur atom and the presence of both a sulfur-oxygen double bond and a lone pair of electrons on the sulfur. This structure imparts both nucleophilic and electrophilic character, as well as susceptibility to redox reactions.

The sulfinyl group can exhibit nucleophilic behavior through either the oxygen or the sulfur atom. The oxygen atom, with its partial negative charge, can act as a nucleophile, particularly in reactions involving hard electrophiles. More commonly, the lone pair on the sulfur atom allows it to function as a soft nucleophile.

This nucleophilicity is evident in reactions such as alkylation or acylation at the sulfur atom. However, a more significant transformation involving the nucleophilic character of the sulfinyl group is its participation in neighboring group effects. The sulfinyl moiety can act as an intramolecular nucleophile, influencing the stereochemical outcome of reactions at adjacent centers. For instance, in related systems, the sulfinyl group has been shown to participate in the formation of bromohydrins from unsaturated sulfoxides, proceeding with high regio- and stereoselectivity via neighboring group participation. researchgate.net This process involves the inversion of the sulfoxide (B87167) configuration, highlighting the dynamic stereochemistry of the sulfur center. researchgate.net

Furthermore, the sulfinyl group can undergo nucleophilic addition/elimination reactions. nih.gov For example, treatment with organometallic reagents like Grignard reagents can lead to the substitution of the sulfinyl group itself. nih.gov

Activation of the sulfinyl oxygen with an electrophile, typically an acid anhydride (B1165640), transforms the sulfoxide into a potent electrophilic species. This activation is the gateway to several important rearrangement reactions, most notably the Pummerer rearrangement.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, such as 1-[(methylsulfinyl)methyl]naphthalene. wikipedia.orgresearchgate.net The reaction transforms the sulfoxide into an α-acyloxythioether through an internal redox process where the sulfur is reduced and the α-carbon is oxidized. researchgate.net

The generally accepted mechanism proceeds through the following steps:

Activation: The reaction is initiated by the acylation of the nucleophilic sulfoxide oxygen by an activating agent, most commonly acetic anhydride (Ac₂O). wikipedia.orgchemeurope.com This forms an acyloxysulfonium ion intermediate.

Deprotonation and Elimination: A base, typically the acetate (B1210297) anion generated in the first step, abstracts an α-proton from the methyl group. wikipedia.org This is followed by the elimination of acetic acid, leading to the formation of a highly electrophilic intermediate known as a thionium (B1214772) ion (or a cationic-thial species). wikipedia.orgchemeurope.com

Nucleophilic Trapping: The thionium ion is then attacked by a nucleophile present in the reaction mixture. In a classic Pummerer rearrangement using acetic anhydride, the acetate ion acts as the nucleophile, attacking the electrophilic carbon to yield the final α-acetoxythioether product. wikipedia.org

The scope of the Pummerer rearrangement is broad, owing to the variety of activators and nucleophiles that can be employed. wikipedia.org

ActivatorCommon NucleophilesReaction Conditions
Acetic Anhydride (Ac₂O)Acetate, Arenes, AlkenesThermal
Trifluoroacetic Anhydride (TFAA)Amides, PhenolsMilder conditions than Ac₂O
Trifluoromethanesulfonic Anhydride (Tf₂O)Various weak nucleophilesHighly reactive activator
Thionyl Chloride (SOCl₂)ChlorideForms α-chloro-thioether
Lewis Acids (e.g., TiCl₄, SnCl₄) with α-acyl sulfoxidesVarious nucleophilesLow temperatures (e.g., 0 °C) wikipedia.orgchemeurope.com

This table presents a selection of activators and nucleophiles commonly used in Pummerer-type rearrangements.

A key feature of the Pummerer rearrangement is the versatility of the electrophilic thionium (thial) intermediate. This species can be "trapped" by a wide range of external (intermolecular) or internal (intramolecular) nucleophiles. wikipedia.orgchemeurope.com This capability allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a powerful tool in organic synthesis. wikipedia.orgchemeurope.com

Intermolecular Trapping: If the reaction is conducted in the presence of other nucleophiles, such as electron-rich aromatic compounds (e.g., veratrole), alkenes, or amides, these can intercept the thionium ion in preference to the counter-ion of the activator. wikipedia.orgchemeurope.com For this compound, this could involve trapping the intermediate with a phenol (B47542) to form a new C-O bond or with an indole (B1671886) to form a new C-C bond.

Intramolecular Trapping: If a nucleophilic moiety is present elsewhere in the molecule, it can trap the thionium ion intramolecularly, leading to the formation of cyclic structures. Given the structure of this compound, a potential intramolecular reaction could involve the naphthalene (B1677914) ring itself acting as the nucleophile, potentially leading to cyclized products under specific conditions, a process known as the aromatic Pummerer reaction. semanticscholar.org

The sulfur atom in the sulfinyl group exists in an intermediate oxidation state and can be readily oxidized to a sulfone or reduced to a sulfide (B99878).

Oxidation: The sulfinyl group of this compound can be oxidized to the corresponding sulfonyl group (-SO₂-) to form 1-[(methylsulfonyl)methyl]naphthalene. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The resulting sulfone is generally more stable and less reactive in rearrangements like the Pummerer reaction.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide, 1-(methylthiomethyl)naphthalene. This can be accomplished with a variety of reducing agents. For instance, in the context of Pummerer-type reactions, the premature addition of a thiol nucleophile can lead to the reduction of the sulfoxide. nih.gov Other methods include the use of specific reagents designed for sulfoxide reduction, such as phosphorus-based reagents or certain metal hydrides.

TransformationReagent ExampleProduct Functional Group
Oxidationm-Chloroperoxybenzoic acid (m-CPBA)Sulfone (-SO₂-)
ReductionThiol nucleophiles (under specific conditions)Sulfide (-S-)

This table summarizes the basic redox transformations of the sulfinyl group.

Electrophilic Activation and Subsequent Rearrangement Pathways

Reactivity of the Naphthalene Aromatic Ring System

The naphthalene moiety of this compound is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. Compared to benzene (B151609), naphthalene is significantly more reactive due to a lower net loss in stabilization energy in the first step of the substitution. libretexts.org

Electrophilic attack on the unsubstituted naphthalene ring preferentially occurs at the C1 (α) position rather than the C2 (β) position. libretexts.orgvpscience.org This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

In this compound, the –CH₂S(O)CH₃ substituent is already at the 1-position. This substituent will influence the position of any subsequent electrophilic attack. The sulfinyl group is generally considered to be an electron-withdrawing and deactivating group. Therefore, the –CH₂S(O)CH₃ group is expected to deactivate the naphthalene ring towards further electrophilic substitution compared to unsubstituted naphthalene.

The directing effect of the –CH₂S(O)CH₃ group would dictate substitution primarily into the other ring, as the ring bearing the deactivating group is less reactive. The most likely positions for attack would be C5 and C8, which are α-positions in the unsubstituted ring. Some substitution might also occur at the C4 position (an α-position peri to the substituent), though this could be subject to steric hindrance.

Typical electrophilic aromatic substitution reactions applicable to the naphthalene ring include:

Nitration: Reaction with nitric acid and sulfuric acid.

Halogenation: Reaction with Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Reaction with sulfuric acid. The position of sulfonation on naphthalene derivatives can be temperature-dependent. vpscience.orgrsc.org

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid.

Furthermore, the naphthalene ring system can be susceptible to oxidation, particularly under vigorous conditions, which can lead to the formation of naphthoquinones. vpscience.orgnih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions of the Naphthalene Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of naphthalene, which is generally more reactive than benzene due to its lower resonance energy per ring. acs.orglibretexts.org Substitution can occur at two distinct positions, C1 (alpha) or C2 (beta). In unsubstituted naphthalene, electrophilic attack is kinetically favored at the C1 position because the corresponding carbocation intermediate (a naphthalenonium ion or Wheland intermediate) is better stabilized by resonance. youtube.comyoutube.comvpscience.org This intermediate can delocalize the positive charge across the ring system while maintaining a complete benzene ring in two of its resonance structures, a level of stabilization not possible for C2 attack. youtube.comvpscience.org

The presence of the 1-[(methylsulfinyl)methyl] group significantly influences the outcome of subsequent EAS reactions. The sulfoxide moiety is known to be electron-withdrawing through induction, which deactivates the aromatic system towards electrophilic attack. minia.edu.eg In substituted naphthalenes, EAS typically occurs on the unsubstituted ring. Therefore, for this compound, the incoming electrophile would be directed to the other ring. The most favorable positions for attack would be the alpha-positions (C5 and C8) and, to a lesser extent, the beta-positions (C6 and C7). Attack at the C8 position may be sterically hindered by the substituent at C1. Consequently, substitution is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comwikipedia.org The conditions for these reactions on substituted naphthalenes can sometimes be modulated to favor one isomer over another. For instance, sulfonation of naphthalene is temperature-dependent, yielding the 1-sulfonic acid at lower temperatures (kinetic control) and the 2-sulfonic acid at higher temperatures (thermodynamic control). youtube.com

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Naphthalenes

Substituent Type at C1Ring ReactivityPrimary Position of AttackRationale
Activating (e.g., -OH, -CH₃)ActivatedC4 (and C2)Substituent donates electron density, stabilizing the intermediate for attack on the same ring. vpscience.org
Deactivating (e.g., -NO₂, -SO₃H)DeactivatedC5 and C8Substituent withdraws electron density, directing attack to the more electron-rich unsubstituted ring. vpscience.org
-CH₂S(O)CH₃ (Inferred)DeactivatedC5 (and C8)The sulfoxide group is inductively electron-withdrawing, deactivating the substituted ring and directing attack to the unsubstituted ring's alpha positions.

Nucleophilic Aromatic Substitution on Activated Naphthalene Rings

Nucleophilic Aromatic Substitution (SNAr) is generally difficult on electron-rich aromatic systems like naphthalene. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or a diphenylphosphinyl group, positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The compound this compound, in its native state, is not suitably activated for SNAr. The (methylsulfinyl)methyl group is only moderately electron-withdrawing and is not directly conjugated with the naphthalene pi-system. Furthermore, the parent molecule lacks a leaving group on the ring.

For an SNAr reaction to occur on a derivative of this compound, the naphthalene core would need to be modified. For example, if a nitro group were introduced at the C4 position and a halogen at the C1 position, the ring would be activated for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org However, recent computational and kinetic studies suggest that many reactions previously assumed to be stepwise may in fact proceed through a concerted mechanism. researchgate.net The stability of the Meisenheimer intermediate or the nature of the transition state determines the pathway. researchgate.net

Recent research has also explored transition-metal-free cross-coupling reactions where aryl methyl sulfoxides themselves can act as electrophiles, with the methylsulfinyl group functioning as a leaving group under specific basic conditions. researchgate.netresearchgate.netnih.gov This represents a non-classical pathway for nucleophilic substitution, proceeding via nucleophilic addition to the sulfoxide followed by intramolecular addition to the ring and fragmentation. researchgate.netnih.gov

Cycloaddition Reactions Involving the Naphthalene Scaffold

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful tools for constructing three-dimensional molecules. However, involving an aromatic ring like naphthalene in these reactions is thermodynamically challenging due to the loss of aromatic stabilization energy in the product. nih.govrsc.org Consequently, such reactions often require harsh conditions (high temperature and pressure) or photochemical activation to proceed. nih.gov

Visible-light-mediated energy transfer catalysis has emerged as a modern strategy to facilitate dearomative cycloaddition reactions of naphthalenes under mild conditions. nih.govrsc.org These reactions typically require a carbonyl or other activating group on the naphthalene ring to enable photosensitization. The naphthalene derivative, upon excitation to a triplet state, can then react with an alkene to form a bridged bicyclic product. rsc.org

While there is no specific literature detailing the cycloaddition reactions of this compound, the general principles suggest that it would be a challenging substrate. The (methylsulfinyl)methyl group does not possess the necessary chromophore properties to facilitate photosensitized cycloadditions in the same way an acyl group does. However, it is conceivable that under specific catalytic conditions, the naphthalene core could act as the diene component in a [4+2] cycloaddition with a highly reactive dienophile, although this would likely require significant energy input to overcome the aromaticity barrier.

Tandem Reactions and Cascade Processes Utilizing this compound or its Derivatives

Tandem or cascade reactions are highly efficient synthetic strategies that involve two or more bond-forming events occurring in a single operation without isolating intermediates. The sulfoxide functional group present in this compound offers a handle for initiating such processes.

For instance, the reactivity of aryl sulfoxides in Pummerer-type reactions could potentially be exploited. An interrupted Pummerer reaction, when combined with a subsequent sigmatropic rearrangement, can lead to the formation of new carbon-carbon bonds in a cascade fashion. nih.gov A hypothetical cascade could involve the activation of the sulfoxide in this compound with an acylating agent, followed by an intramolecular cyclization (electrophilic aromatic substitution) onto the naphthalene ring to form a new heterocyclic ring system.

Another potential cascade process involves the selective oxidation of the corresponding sulfide (1-[(methylthio)methyl]naphthalene) to the sulfoxide. Photoinduced, metal-free methods have been developed for the cascade synthesis of allyl-aryl sulfoxides from thiols, where the in-situ-formed sulfide is selectively oxidized without overoxidation to the sulfone. chemrxiv.org Applying this logic, a one-pot reaction could be designed where 1-naphthalenethiol (B1663976) is first alkylated and then selectively oxidized to yield this compound.

While specific cascade reactions utilizing this compound as a key substrate are not extensively documented, the unique reactivity of the aryl sulfoxide moiety provides a fertile ground for the design of novel synthetic transformations.

Mechanistic Investigations of Reaction Pathways and Transition States

Detailed mechanistic investigations, often supported by computational chemistry, are crucial for understanding and predicting the reactivity of complex molecules. For the reactions of this compound, such studies would focus on the transition states and intermediates of the processes outlined above.

Electrophilic Aromatic Substitution: The mechanism of EAS on naphthalene has been studied to explain the preference for alpha-substitution. youtube.comnih.gov Computational studies would involve calculating the energies of the possible Wheland intermediates formed upon attack at different positions of the this compound molecule. These calculations would help to quantify the deactivating effect of the substituent and confirm the regiochemical outcome (i.e., preference for attack at C5).

Nucleophilic Aromatic Substitution: For SNAr reactions, computational studies are particularly insightful for distinguishing between the classical stepwise (addition-elimination) mechanism and a concerted pathway. researchgate.netacs.org Density Functional Theory (DFT) calculations can be used to map the potential energy surface, locating the Meisenheimer complex and the transition states for its formation and collapse. For naphthalene derivatives, these studies help determine whether the Meisenheimer structure is a true intermediate or a transition state, which is dependent on the specific nucleophile, leaving group, and activating groups present. researchgate.net

Cycloaddition Reactions: Mechanistic studies of photochemical cycloadditions on naphthalenes involve identifying the nature of the excited state (singlet vs. triplet) and rationalizing the observed regio- and stereoselectivity. rsc.org Computational modeling of the excited state potential energy surface can help explain why certain isomers are formed preferentially.

Although no specific mechanistic studies have been published for this compound, the established computational methodologies applied to simpler naphthalene derivatives provide a clear framework for how such investigations would be conducted to elucidate its precise reaction pathways and transition state structures.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

Multi-Dimensional NMR Techniques (e.g., 2D NOESY, COSY, HSQC, HMBC)

No specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for 1-[(Methylsulfinyl)methyl]naphthalene is available in the searched literature.

Dynamic NMR Studies for Rotational Barriers and Fluxional Behavior

No studies on the dynamic NMR properties, rotational barriers, or fluxional behavior of this compound were found.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

While the monoisotopic mass is known, no published high-resolution mass spectra or detailed fragmentation pattern analyses for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure Confirmation

No publicly available FT-IR or Raman spectra for this compound were identified.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

No evidence of a single-crystal X-ray diffraction study for this compound has been found, indicating that its solid-state structure has likely not been determined or published.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecular structure and behavior at the electronic level. For a molecule like 1-[(Methylsulfinyl)methyl]naphthalene, these calculations would typically be performed using a basis set such as 6-311G++(d,p) with a functional like B3LYP to ensure a high degree of accuracy.

A primary goal of quantum chemical calculations is to map the electronic landscape of the molecule. This involves determining the distribution of electron density and identifying regions that are electron-rich or electron-poor. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial, as the energy gap between them helps to characterize the chemical reactivity and kinetic stability of the molecule. Natural Bond Orbital (NBO) analysis would further be used to quantify the charge distribution on individual atoms, providing a more detailed picture of the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Computational methods are powerful tools for predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. These theoretical spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental results. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared to experimental data to confirm the molecular structure.

The flexibility of the methylsulfinylmethyl side chain allows for multiple possible conformations of this compound. Computational studies are essential for exploring the potential energy surface of the molecule to identify stable conformers. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. The results of such a scan would reveal the global minimum energy conformation as well as any other low-energy local minima. Understanding the conformational preferences is critical, as the three-dimensional structure of a molecule can significantly influence its physical and chemical properties.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry provides the tools to model the mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in reactions at the benzylic position. By mapping the potential energy surface of a proposed reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the reaction kinetics and for predicting the feasibility of a particular transformation. For instance, modeling the oxidation of the sulfoxide (B87167) to a sulfone would involve locating the transition state for the addition of an oxygen atom.

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in solution. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can provide insights into solvation effects, intermolecular interactions (such as hydrogen bonding with protic solvents), and the dynamic conformational changes that occur in a condensed phase. This is particularly important for understanding how the solvent environment might influence the molecule's reactivity and properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. If a series of related naphthalene (B1677914) sulfoxide derivatives were to be studied, a QSRR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured reactivity parameter. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Potential Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate or Chiral Building Block in Complex Molecule Synthesis

Chiral sulfoxides are highly valued in the chemical industry for their role in the design and synthesis of new drugs, reagents, and functional materials. rsc.org As such, 1-[(Methylsulfinyl)methyl]naphthalene stands as a promising chiral building block for constructing complex molecular architectures with high stereochemical control. frontiersin.org The most significant utility of chiral sulfoxides in synthesis is their function as chiral auxiliaries, where they guide the stereochemical outcome of a reaction before being removed or transformed. illinois.edu

The synthesis of enantiomerically pure this compound could be achieved through established methods like the Andersen synthesis. This procedure typically involves reacting a sulfinyl chloride with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulfinate esters, which can be separated by crystallization. illinois.edu Subsequent nucleophilic displacement with a methyl Grignard reagent (CH₃MgBr) would proceed with inversion of configuration at the sulfur center to yield the desired enantiopure sulfoxide (B87167). illinois.edu

Once obtained in enantiopure form, the compound can be used in a variety of stereoselective transformations. The sulfinyl group can direct additions to adjacent functionalities or serve as a handle for further molecular elaboration. For instance, it can be employed in the synthesis of axially chiral biaryl compounds, where the chirality of the sulfoxide is transferred to the final molecule. researchgate.net

Table 1: Potential Synthetic Transformations Using this compound as a Chiral Intermediate

Transformation TypeDescriptionPotential Product Class
Pummerer Rearrangement Acid anhydride-mediated conversion of the sulfoxide to an α-acyloxy thioether, a versatile synthetic intermediate.Functionalized naphthalene (B1677914) derivatives
Sulfoxide-Lithium Exchange Reaction with an organolithium reagent to replace the sulfoxide group, enabling C-C bond formation.Chiral 1-substituted naphthalenes
Directed Ortho-Metalation The sulfoxide group can direct metalation to the ortho position of the naphthalene ring for further functionalization.2-Substituted-1-methylnaphthalene derivatives
Asymmetric Conjugate Addition The α-sulfinyl carbanion can act as a nucleophile in Michael additions to create new stereocenters.Complex chiral organic molecules

Exploration in Ligand Design for Transition Metal Catalysis and Asymmetric Synthesis

The use of chiral sulfoxides as ligands for transition metals in asymmetric catalysis is a well-developed field. nih.gov Their stability, ease of synthesis, and ability to exert exceptional stereocontrol make them ideal candidates for creating highly selective catalysts. thieme-connect.com this compound possesses the key features of a successful chiral ligand: a stereogenic sulfur center and coordinating atoms (sulfur and oxygen).

Sulfoxide ligands exhibit linkage isomerism, meaning they can bind to a metal center through either the sulfur or the oxygen atom. wikipedia.org O-bonding is more common for first-row transition metals, while softer metals like Ruthenium(II) can favor S-bonding. wikipedia.org This versatility allows for fine-tuning the electronic and steric properties of the resulting metal complex.

In a complex with a transition metal such as rhodium, palladium, or iridium, the this compound moiety would create a defined chiral environment. nih.govacs.org The bulky naphthyl group would establish a significant steric barrier, forcing substrates to approach the metal center from a specific trajectory, thereby inducing high enantioselectivity in the catalyzed reaction.

Table 2: Representative Asymmetric Reactions with Chiral Sulfoxide Ligands

Reaction TypeMetal CatalystEnantioselectivity (ee)Reference
1,4-Addition of Boronic Acids Rhodium (Rh)Up to 98% acs.org
Asymmetric Hydrogenation Iridium (Ir)High thieme-connect.com
Allylic Alkylation Palladium (Pd)High nih.gov
Suzuki-Miyaura Coupling Palladium (Pd)Good to excellent thieme-connect.com

Precursor for Novel Organic Materials (e.g., optoelectronic devices, functional polymers)

Aromatic sulfoxides and their corresponding sulfones have been investigated as components in materials for optoelectronic devices, including organic light-emitting diodes (OLEDs). nih.gov The sulfoxide group is strongly electron-withdrawing, and its tetrahedral geometry can interrupt or tune the π-conjugation between aromatic systems, which is a useful strategy for developing blue-light emitters. nih.gov

The naphthalene core of this compound is an excellent fluorophore, a property widely exploited in the design of fluorescent probes and optoelectronic materials. nih.govresearchgate.net By incorporating this compound as a monomer into a polymer backbone, it is possible to create novel functional polymers. mtu.edu For instance, polymerization could yield materials with high thermal stability and specific photophysical properties suitable for OLEDs or organic solar cells. researchgate.netnih.gov The chirality of the sulfoxide unit could also impart chiroptical properties to the resulting polymer, making it potentially useful in applications like circularly polarized light emission.

Table 3: Influence of Sulfur Oxidation State on Photophysical Properties of Aromatic Systems

Sulfur MoietyElectronic CharacterImpact on π-ConjugationPotential Application
Sulfide (B99878) (-S-) Weak acceptor or donorCan extend conjugationRed-shifted emission
Sulfoxide (-SO-) Strong electron-withdrawingDisrupts planarity, tunes conjugationBlue-shifted emission, OLEDs
Sulfone (-SO₂-) Very strong electron-withdrawingFurther disrupts planarityHost materials, electron transport

Source: Adapted from studies on organosulfur materials. nih.gov

Investigation as a Component in Catalytic Systems or as a Pre-catalyst

Beyond its role as a ligand, this compound can be considered a component of a pre-catalyst system. A pre-catalyst is a stable complex that is activated under specific reaction conditions to form the catalytically active species. A well-defined complex of this chiral sulfoxide with a metal like palladium or rhodium could be synthesized, isolated, and stored, offering greater reliability and reproducibility in catalytic applications compared to catalysts generated in situ.

Furthermore, aryl methyl sulfoxides have been explored as electrophilic partners in transition-metal-free cross-coupling reactions. researchgate.net This demonstrates the synthetic versatility of the sulfoxide group and suggests that this compound could participate in catalytic cycles not just as a directing ligand, but also as a reactive component.

Development as a Chemical Probe or Tracer in Analytical and Mechanistic Studies

A chemical probe is a small molecule used to study biological systems or chemical reactions. escholarship.org this compound possesses two key features that make it an attractive candidate for development as a chemical probe. First, the naphthalene unit is inherently fluorescent, which can serve as a reporter group for detection and imaging. nih.gov Naphthalene-based probes have been successfully used for detecting metal ions and for cell imaging. nih.govmdpi.com

Second, the chiral sulfoxide center can be used to probe stereoselective interactions. A probe based on this molecule could be used to study enantioselective binding events in biological receptors or to investigate the mechanism of asymmetric reactions. nih.gov For instance, by using isotopic labeling (e.g., with ¹⁸O in the sulfoxide group), the compound could be used as a tracer to follow the transfer of the oxygen atom in oxidation reactions, providing valuable mechanistic insights. nih.gov The combination of its chiroptical and fluorescent properties could lead to the development of sophisticated probes for advanced mechanistic and analytical studies.

Table 4: Properties of this compound Relevant to Chemical Probe Development

FeaturePropertyPotential Application
Naphthalene Moiety FluorescenceFluorescent imaging, quantitative detection
Chiral Sulfoxide Stereogenic CenterProbing stereoselective interactions, mechanistic studies of asymmetric reactions
Sulfinyl Group Reactivity / Isotopic LabelingMechanistic tracer studies (e.g., oxygen transfer)
Combined Structure Chiroptical FluorescenceProbes for circularly polarized luminescence, enantioselective sensing

In Vitro Biological Activity and Mechanistic Investigations

Mechanistic Studies of Antimicrobial Action in Model Systems

There is no specific information available in the reviewed scientific literature regarding the mechanistic studies of the antimicrobial action of 1-[(Methylsulfinyl)methyl]naphthalene. General studies on other naphthalene (B1677914) derivatives suggest that their antimicrobial effects can arise from various mechanisms, including the disruption of bacterial cell walls and the inhibition of crucial enzymes. For instance, some naphthalene-based compounds have been found to inhibit enzymes such as CYP3A4 and P-glycoprotein, which can impact microbial viability and resistance jmchemsci.com. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Elucidation of Antioxidant Mechanisms

Detailed studies elucidating the specific antioxidant mechanisms of this compound, such as its radical scavenging pathways or redox buffering capabilities, are not present in the available literature. The antioxidant potential of various naphthalene derivatives has been explored, with some compounds demonstrating the ability to scavenge free radicals nih.gov. The process of radical scavenging by such compounds can involve the transfer of a hydrogen atom from the antioxidant to a radical, thereby neutralizing it. However, the specific pathways and efficiency of this process for this compound have not been experimentally determined. Similarly, no information exists regarding its potential to act as a redox buffer, a mechanism employed by some compounds to maintain cellular redox homeostasis.

Investigation of Antiproliferative Mechanisms in Cellular Assays

The scientific literature lacks specific investigations into the antiproliferative mechanisms of this compound in cellular assays. While some naphthalene derivatives have been shown to exhibit antiproliferative effects on cancer cell lines, the molecular targets and cellular pathways responsible for these activities have not been elucidated for this particular compound. General studies on other naphthalene-containing molecules have pointed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways as potential antiproliferative mechanisms. However, it remains unknown if this compound operates through similar or different pathways.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Determinants of Mechanistic Activity

There are no structure-activity relationship (SAR) studies available in the scientific literature that specifically focus on this compound to understand the molecular determinants of its mechanistic activity. SAR studies on other naphthalene derivatives have highlighted the importance of the type and position of substituents on the naphthalene ring for their biological activities nih.govpolyu.edu.hknih.gov. For instance, the presence of specific functional groups can significantly influence the antimicrobial or antiproliferative potency of these compounds. Without dedicated SAR studies on this compound and its analogs, the contribution of the methylsulfinyl group at the 1-position of the naphthalene ring to its potential biological activities remains undetermined.

Conclusions and Future Research Directions

Synthesis of Key Academic Findings on 1-[(Methylsulfinyl)methyl]naphthalene

Academic research specifically detailing the synthesis, properties, and reactivity of this compound is notably scarce in publicly available scientific literature. Consequently, a definitive summary of key findings on this particular compound is challenging. However, by drawing parallels with the well-established chemistry of analogous aryl methyl sulfoxides and naphthalene (B1677914) derivatives, a number of scientifically sound inferences can be made.

The synthesis of this compound would likely proceed via the controlled oxidation of its corresponding sulfide (B99878), 1-[(methylsulfanyl)methyl]naphthalene. A variety of oxidizing agents, such as hydrogen peroxide in acetic acid, are commonly employed for this type of transformation. acs.orgrsc.orgnih.gov Care would be required to prevent over-oxidation to the corresponding sulfone. acs.orgrsc.org The reactivity of the methylene (B1212753) bridge protons, activated by the adjacent sulfoxide (B87167) group, is expected to be a key chemical feature, making them susceptible to deprotonation by strong bases. This would generate a carbanion that could participate in various carbon-carbon bond-forming reactions. Furthermore, the sulfoxide moiety itself can undergo characteristic reactions such as the Pummerer rearrangement and thermal elimination.

Identification of Emerging Challenges and Unexplored Avenues in Synthesis

The primary challenge in the study of this compound is the current lack of dedicated synthetic reports. While general methods for the preparation of aryl sulfoxides are well-documented, the specific application of these methods to this naphthalenic substrate, including optimization of reaction conditions and characterization of the product, remains an unexplored area.

Future synthetic investigations could focus on several key aspects:

Development of a reliable and high-yielding synthesis of this compound from readily available starting materials, such as 1-methylnaphthalene (B46632) or 1-naphthalenemethanol.

Exploration of asymmetric synthesis to produce enantiomerically pure forms of the sulfoxide. Chiral sulfoxides are valuable in asymmetric synthesis, and methods such as the Andersen synthesis or catalytic asymmetric oxidation of the sulfide could be investigated. wiley-vch.detandfonline.commedcraveonline.comrsc.org

Investigation of scalable synthetic routes that would enable the production of larger quantities of the compound for more extensive reactivity and biological studies.

A significant opportunity lies in the development of novel synthetic methodologies that leverage the unique electronic and steric properties of the naphthalene ring system in conjunction with the sulfoxide functional group.

Prospects for Advanced Mechanistic Investigations and Reaction Discovery

The chemical structure of this compound suggests several avenues for advanced mechanistic investigations and the discovery of new reactions. The interplay between the naphthalene ring, the methylene bridge, and the sulfoxide group could lead to unique reactivity.

Key areas for future mechanistic studies include:

The Pummerer Rearrangement: A detailed study of the Pummerer rearrangement of this compound with various acylating agents could provide insights into the stability and reactivity of the resulting thionium (B1214772) ion intermediate, influenced by the adjacent naphthalene ring. oup.comtcichemicals.comorganicreactions.orgwikipedia.org

Thermal Elimination Reactions: Investigation of the thermal elimination of the sulfoxide to form a vinylnaphthalene derivative could be explored, with a focus on the kinetics and thermodynamics of this process.

Mislow-Evans Rearrangement Analogs: While the classic Mislow-Evans rearrangement applies to allylic sulfoxides, investigating related acs.orgdrugfuture.com-sigmatropic rearrangements involving the naphthylmethyl system could lead to novel synthetic transformations. drugfuture.comwikipedia.orgthermofisher.comresearchgate.netnih.gov

Reactivity of the α-Methylene Protons: A thorough investigation into the acidity of the methylene protons and the reactivity of the corresponding carbanion with a range of electrophiles would be highly valuable for synthetic applications.

Reaction discovery efforts could focus on transition-metal-catalyzed cross-coupling reactions utilizing the C-S bond, or the development of novel cycloaddition reactions involving the naphthalene ring system, modulated by the electronic influence of the methylsulfinylmethyl group.

Future Directions in the Development of Functional Derivatives and Analogs

The development of functional derivatives and analogs of this compound represents a promising area for future research, with potential applications in medicinal chemistry and materials science.

Future directions could include:

Synthesis of Substituted Naphthalene Analogs: Introducing various substituents onto the naphthalene ring could systematically tune the electronic and steric properties of the molecule, potentially leading to derivatives with enhanced biological activity or desirable material properties.

Modification of the Sulfoxide Moiety: Replacement of the methyl group on the sulfur atom with other alkyl or aryl groups would generate a library of related sulfoxides with varying steric bulk and electronic character.

Oxidation to the Sulfone and Sulfoximine (B86345): Synthesis of the corresponding sulfone, 1-[(methylsulfonyl)methyl]naphthalene, and the sulfoximine would provide access to related compounds with different chemical and physical properties. Aryl methyl sulfones, for instance, have been investigated for their biological properties. nih.gov

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the molecule, either on the naphthalene ring or the methyl group, could lead to the development of bifunctional molecules or molecular probes.

Opportunities for Integration into Novel Chemical Systems and Methodologies

The unique structural features of this compound present opportunities for its integration into novel chemical systems and the development of new synthetic methodologies.

Potential areas of exploration include:

Ligand Development for Catalysis: The sulfoxide oxygen and the naphthalene π-system could potentially coordinate to metal centers, suggesting that chiral derivatives of this compound could be explored as ligands in asymmetric catalysis.

Development of Novel Chiral Auxiliaries: Enantiomerically pure this compound could serve as a chiral auxiliary to control the stereochemistry of reactions at a proximal reactive center.

Supramolecular Chemistry: The planar and aromatic nature of the naphthalene ring, combined with the polar sulfoxide group, makes this molecule an interesting building block for the construction of novel supramolecular assemblies.

Materials Science: Naphthalene derivatives are known to be useful in the development of organic electronic materials. nbinno.comthebusinessresearchcompany.commdpi.commordorintelligence.com The incorporation of the sulfoxide group could lead to materials with interesting photophysical or electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.